molecular formula C25H23ClN4O2S B12127755 (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12127755
M. Wt: 479.0 g/mol
InChI Key: CNMAMWXYJZUPCM-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a variety of functional groups, including a chlorophenyl group, a thiazolo-triazole ring system, and an indolone moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazolo-triazole ring system, the introduction of the chlorophenyl group, and the construction of the indolone moiety. Each step would require specific reagents and conditions, such as:

    Formation of the Thiazolo-Triazole Ring System: This could involve the cyclization of a precursor molecule containing appropriate functional groups.

    Introduction of the Chlorophenyl Group: This might be achieved through a substitution reaction, where a chlorine atom is introduced to a phenyl ring.

    Construction of the Indolone Moiety: This could involve the cyclization of a precursor molecule containing an indole and a ketone group.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound could undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions could be used to introduce new functional groups or to replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions used, but could include modified versions of the original compound with different functional groups or altered ring systems.

Scientific Research Applications

Chemistry

In chemistry, the compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biology, the compound might be studied for its potential biological activities, such as its ability to interact with specific proteins or enzymes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to act as an anti-inflammatory or anti-cancer agent.

Industry

In industry, the compound might be used in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of the compound would depend on its specific biological activities. It might interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved could include various signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other molecules with thiazolo-triazole ring systems, chlorophenyl groups, or indolone moieties. Examples could include:

  • (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of the compound would lie in its specific combination of functional groups and ring systems, which could confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C25H23ClN4O2S

Molecular Weight

479.0 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-(1-heptyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H23ClN4O2S/c1-2-3-4-5-8-14-29-19-13-7-6-12-18(19)20(23(29)31)21-24(32)30-25(33-21)27-22(28-30)16-10-9-11-17(26)15-16/h6-7,9-13,15H,2-5,8,14H2,1H3/b21-20-

InChI Key

CNMAMWXYJZUPCM-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.